molecular formula C21H22N4O3S B3311458 N-(4-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 946265-01-6

N-(4-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B3311458
CAS No.: 946265-01-6
M. Wt: 410.5 g/mol
InChI Key: ZJHLRVOBRXXIRW-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic organic compound featuring a central imidazole ring substituted with a 2-methoxyphenylmethyl group at the N1 position. The imidazole’s C2 position is linked via a sulfanyl (-S-) bridge to an acetamide side chain, which is further attached to a para-substituted phenyl ring bearing an acetamide group. The compound’s synthesis and structural characterization likely employ crystallographic tools such as SHELX and visualization software like WinGX/ORTEP .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-15(26)23-17-7-9-18(10-8-17)24-20(27)14-29-21-22-11-12-25(21)13-16-5-3-4-6-19(16)28-2/h3-12H,13-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHLRVOBRXXIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic compound with a complex structure that combines an acetamide group with an imidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.

  • Molecular Formula : C21H22N4O3S
  • Molecular Weight : 410.5 g/mol
  • IUPAC Name : N-(4-acetamidophenyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes, while the sulfanyl group may form covalent bonds with thiol groups in proteins, potentially modulating their function.

Anticancer Activity

A study focused on similar imidazole derivatives indicated that compounds in this class exhibit significant cytotoxicity against cancer cell lines, particularly colon (HT-29) and breast (MCF-7) carcinoma cells. The cytotoxic effects were assessed using MTT assays and DNA fragmentation analysis, revealing that several derivatives led to notable apoptosis in cancer cells .

Case Studies

  • Study on Imidazole Derivatives :
    • Objective : To evaluate the anticancer properties of synthesized imidazole derivatives.
    • Findings : Compounds exhibited greater activity against HT-29 cells compared to MCF-7 cells. The most active compounds caused significant DNA fragmentation in HT-29 cells, indicating a strong potential for inducing apoptosis .
  • Comparison with Other Compounds :
    • Similar compounds such as N-(4-ethylphenyl)-2-{1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanylacetamide have shown comparable biological activities, suggesting that structural modifications can influence efficacy and selectivity against different cancer cell lines.

Biological Activity Summary Table

Activity Type Cell Line Tested IC50 (µM) Mechanism
CytotoxicityHT-2915Induction of apoptosis
CytotoxicityMCF-725Induction of apoptosis
DNA FragmentationHT-29N/AApoptotic pathway activation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several analogs, differing primarily in substituents on the phenyl ring, imidazole core, and sulfanyl-linked side chains. These variations influence physicochemical properties, bioavailability, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Structural Features Reported Bioactivity/Properties References
N-(4-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide (Target) - 2-Methoxyphenylmethyl on imidazole
- Acetamide on phenyl and sulfanyl side chain
Not explicitly reported; inferred antimicrobial/anticancer potential
N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) - Benzo[d]imidazole core
- Ethyl and methylsulfonyl substituents
Anticancer activity (in vitro screening)
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide - 4-Chlorophenyl
- 1-Methyl-5-phenylimidazole
No bioactivity data; structural analog
N-(4-Methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide - 4-Methoxyphenyl
- Simpler 1-methylimidazole
Antimicrobial potential (amide moiety relevance)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide - Methylsulfinyl group
- Fluorophenyl and pyridyl substituents
Crystallographically characterized
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide - 2-Aminophenyl sulfanyl
- 4-Methoxyphenyl
Antimicrobial applications

Key Observations:

The methylsulfinyl group in the fluorophenyl derivative introduces chirality, which may influence receptor binding specificity.

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): The 4-chlorophenyl analog may exhibit increased metabolic stability compared to methoxy or acetamide-substituted derivatives. Methoxy vs.

Sulfur Linker Variations :

  • Sulfanyl (-S-) bridges (common in all compounds) contribute to conformational flexibility. Oxidation to sulfinyl (-SO-) in may alter solubility and redox activity.

Biological Activity Trends :

  • Methylsulfonyl and benzo[d]imidazole motifs correlate with anticancer activity in compound 29 .
  • Amide-containing analogs (e.g., ) show antimicrobial promise, likely due to interactions with bacterial enzymes or membranes.

Research Findings and Methodological Insights

  • Crystallography and Conformational Analysis :
    SHELX software and WinGX/ORTEP are critical for resolving the stereochemistry of analogs like the methylsulfinyl derivative . Conformational studies on imidazole derivatives (e.g., ) reveal that substituent position (e.g., 4-methyl vs. 5-methyl) significantly affects ring planarity and hydrogen-bonding capacity.

  • Synthetic Strategies :
    The target compound’s synthesis likely parallels methods for similar acetamide-imidazole hybrids, involving nucleophilic substitution for sulfanyl bridge formation and amidation reactions .

  • Biological Inference : While direct data on the target compound is absent, structural parallels to antimicrobial and anticancer analogs suggest plausible dual activity. The 2-methoxyphenylmethyl group may enhance blood-brain barrier penetration, a hypothesis warranting further study.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Reactant of Route 2
N-(4-acetamidophenyl)-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

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